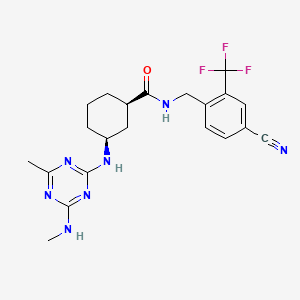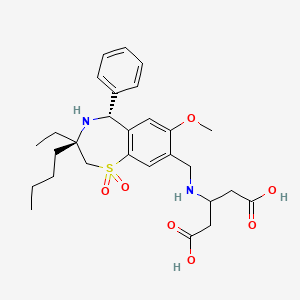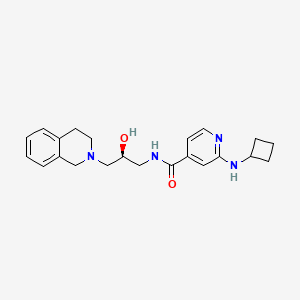
GSK591
Übersicht
Beschreibung
GSK591 is a chemical probe for protein arginine methyltransferase 5 (PRMT5) that potently inhibits the PRMT5/MEP50 complex from methylating histone H4 (IC50 = 11 nM) in vitro. This compound is selective for PRMT5 (up to 50 µM) relative to a panel of other methyltransferases. In Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM. For more information on this compound please visit the Structural Genomics Consortium (SGC). The negative control, SGC2096, for this compound is also available exclusively through the SGC. You can submit a request to receive the negative control here.
Wissenschaftliche Forschungsanwendungen
Hemmung von PRMT5 bei Glioblastomen
GSK591 ist ein potenter Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). In einer Studie wurde gezeigt, dass die pharmakologische Hemmung von PRMT5 mit this compound das Wachstum von Glioblastom (GBM)-Stammzellkulturen aus Patientengewebe unterdrückt {svg_1}. Dies deutet darauf hin, dass this compound ein potenzielles Therapeutikum für GBM sein könnte, eine tödliche Form von Hirntumor {svg_2}.
Störung des Spleißens und der Stammzelleigenschaften bei Glioblastomen
Eine weitere wichtige Anwendung von this compound ist seine Fähigkeit, das Spleißen und die Stammzelleigenschaften bei GBM zu stören. Die Hemmung von PRMT5 führt zu einer weit verbreiteten Störung des Spleißens im gesamten Transkriptom, insbesondere bei der Beeinflussung von Zellzyklus-Genprodukten {svg_3}. Diese Störung könnte das Wachstum und die Proliferation von GBM-Zellen potenziell behindern {svg_4}.
PRMT5-Substratspezifität
This compound wurde in der Proteomik-Profilerstellung verwendet, um die Substratspezifität von PRMT5 zu definieren {svg_5}. Dies hilft beim Verständnis der komplexen Biologie von PRMT5 und der Folgen seiner Hemmung {svg_6}.
Wirksamkeit in Gliom-stammzellartigen Zellen
Die Wirksamkeit von this compound wurde in Gliom-stammzellartigen Zellen untersucht. Die Empfindlichkeit gegenüber this compound korrelierte mit einer niedrigen Methylierung mehrerer Gene vor der Behandlung, darunter MAGI2, EGR2 und DUSP16 {svg_7}. Dies deutet darauf hin, dass this compound bei der Behandlung von Gliomen durch das Targeting von stammzellartigen Zellen wirksam sein könnte {svg_8}.
Hemmung des PRMT5/MEP50-Komplexes
This compound hemmt den PRMT5/MEP50-Komplex stark bei der Methylierung von Histon H4 mit einem IC50 von 11 nM {svg_9}. Diese Hemmung könnte die Funktion des PRMT5/MEP50-Komplexes potenziell stören, der eine entscheidende Rolle in verschiedenen Zellprozessen spielt {svg_10}.
Potenzielles Therapeutikum bei verschiedenen Krebsarten
Angesichts der Rolle von PRMT5 in der Zellüberlebens- und Differenzierungswegen, die während der Entwicklung und bei der Tumorentstehung wichtig sind, wird this compound als potenzielles Therapeutikum bei verschiedenen Krebsarten betrachtet {svg_11}. Klinische Studien sind derzeit im Gange, um seine Wirksamkeit zu evaluieren {svg_12}.
Wirkmechanismus
Target of Action
GSK591, also known as EPZ015866 or GSK3203591, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II protein arginine methyltransferase that dimethylates histones, such as H3, H4, and H2A, and non-histone proteins, such as p53, p65, and HOXA9 . It plays a crucial role in various biological processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Mode of Action
This compound interacts with the PRMT5/MEP50 complex and inhibits its ability to methylate histone H4 . This inhibition results in the disruption of symmetric arginine methylation of SmD3 . The compound has an IC50 of 4 nM, indicating its high potency .
Biochemical Pathways
PRMT5 regulates various cellular processes through its interaction with a number of binding partners that influence its substrate specificity . In particular, PRMT5 has been found to regulate the transcription of the epidermal growth factor receptor (EGFR) and modulate the EGFR and AKT pathways . It also orchestrates the activation of NFκB, resulting in the upregulation of the pro-EMT transcription factors ZEB1, SNAIL, and TWIST1 .
Result of Action
Pharmacological inhibition of PRMT5 by this compound has been shown to suppress the growth of patient-derived GBM stem cell cultures . It also disrupts splicing across the transcriptome, particularly affecting cell cycle gene products .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, PRMT5 inhibition was found to reduce lung tumor progression in immunocompromised mice, but the effects were weakened in immunocompetent mice This suggests that the immune status of the host can impact the effectiveness of this compound
Eigenschaften
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




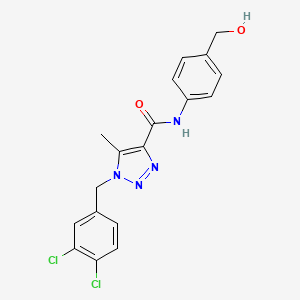
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)

![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)
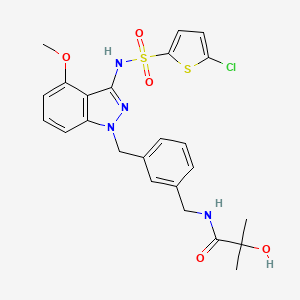
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
